molecular formula C7H7ClN2O B13737136 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine

Cat. No.: B13737136
M. Wt: 170.59 g/mol
InChI Key: RNICCCUVAPEBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine is a versatile chemical intermediate designed for pharmaceutical research and development. This compound features a furo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its relevance in constructing potential therapeutic agents . The reactive 4-chloro group makes it a valuable precursor for nucleophilic substitution reactions, allowing researchers to introduce diverse amine substituents and create targeted molecular libraries for biological screening . Furopyrimidine derivatives are of significant interest in anticancer drug discovery. Research indicates that such scaffolds can be developed into potent inhibitors of critical biological targets. For instance, some furopyrimidine-based compounds have demonstrated strong inhibitory activity against enzymes like PI3K/AKT, which are pivotal in cell survival and proliferation pathways . Other studies have identified furopyridine derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms associated with drug resistance in diseases like non-small cell lung cancer (NSCLC) . This highlights the potential of this chemical class in developing new therapeutic candidates. This product is intended for use by qualified researchers as a building block in synthetic chemistry. It is strictly for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN2O/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3

InChI Key

RNICCCUVAPEBMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(COC2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Condensation and Cyclization Route

A typical method involves the following key steps:

  • Step 1: Preparation of a substituted butadiene intermediate
    For example, condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. This intermediate is crucial for subsequent cyclization.

  • Step 2: Addition condensation and cyclization with formamidine salt
    The butadiene intermediate reacts with formamidine salt in the presence of a base. The reaction is typically conducted in a solvent such as ethanol or another polar aprotic solvent at temperatures ranging from 0 to 50 °C for 2–8 hours, followed by heating to 50–110 °C to promote elimination of hydrogen chloride and ring closure, forming the fused pyrimidine ring system.

  • Step 3: Isolation and purification
    The product is then isolated by filtration, washing, and drying to yield 4-chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine.

This method can be performed as a one-pot reaction, improving efficiency and yield. The molar ratio of base, formamidine salt, and intermediate is optimized, typically around (2.0–3.0):(1.0–1.5):1 to maximize conversion.

Chlorination Step

Chlorination is a critical step to introduce the chlorine atom at the 4-position of the pyrimidine ring. Phosphorus oxychloride (POCl3) is commonly used as the chlorinating agent under controlled conditions. This reagent converts hydroxy or amino precursors into the corresponding 4-chloro derivatives. The reaction is typically carried out in dry solvents such as dioxane or dichloromethane under reflux or moderate heating.

Alternative Synthetic Routes

Some patents and literature describe routes starting from ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane, undergoing alpha-alkylation, ring closing with formamidine acetate, hydrolysis, and chlorination to yield the target compound. These methods emphasize the use of inexpensive, readily available raw materials and mild reaction conditions suitable for large-scale production.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Preparation of butadiene 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Ambient to 50 2–8 Solvent: Polar aprotic; controlled addition
Condensation with formamidine Formamidine salt + base (e.g., NaOH, KOH) 0–50 (addition), then 50–110 (elimination) 2–8 + 2–8 One-pot possible; base ratio 2.0–3.0 equiv
Chlorination Phosphorus oxychloride (POCl3) Reflux or 60–80 1–4 Dry solvent; careful temperature control
Isolation Filtration, washing, drying Ambient Product purity >99.5% by HPLC achievable

Research Discoveries and Improvements

  • One-pot synthesis : Combining condensation, cyclization, and elimination in a single vessel reduces reaction time and solvent use, improving environmental and economic profiles.

  • Purity and yield : Optimized molar ratios and temperature control yield product purity exceeding 99.5% by HPLC without further purification steps, facilitating downstream applications.

  • Scalability : Use of inexpensive raw materials such as ethyl cyanoacetate and formamidine salts, along with mild reaction conditions, supports industrial-scale production.

  • Versatility : The chlorine substituent at the 4-position enables further nucleophilic substitution reactions, allowing synthesis of diverse derivatives for pharmaceutical research.

Summary Table of Key Preparation Methods

Reference Starting Materials Key Steps Reaction Type Yield/Purity Notes
2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt Condensation, cyclization, elimination One-pot, base-catalyzed High purity (>99.5%), good yield Optimized molar ratios and temp control
Ethyl cyanoacetate, 2-chloromethyl-1,3-dioxolane, formamidine acetate Alpha-alkylation, ring closure, chlorination Multi-step, mild conditions Suitable for industrial scale Inexpensive raw materials, scalable
Hydroxy or amino pyrimidine intermediates, POCl3 Chlorination Reflux chlorination Intermediate purity, used for further substitution Common chlorination reagent

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different functional groups introduced at specific positions on the ring .

Scientific Research Applications

While comprehensive data tables and case studies for "4-Chloro-5,7-dihydro-2-methylfuro[3,4-d]pyrimidine" are not available in the search results, the following information regarding its potential applications and related compounds can be extracted:

Fungicides, Insecticides, and Miticides:

  • Related 3-substitutedfuro[2,3-d], [3,2-d], and [3,4-d]pyrimidin-4-(3H)-imines are useful as fungicides, insecticides, and miticides .
  • Compounds of formula (1) are useful as fungicides, insecticides, and miticides .
  • The compounds have been found to control fungi, particularly plant pathogens . When employed in the treatment of plant fungal diseases, the compounds are applied to the plants in a disease-inhibiting and phytologically acceptable amount . This amount will generally be from about 1 to 1000 ppm, with 10 to 500 ppm being preferred .

EGFR Inhibitors and Anticancer Activity:

  • Tetrahydropyrido [4,3-d]pyrimidine derivatives have been studied for anticancer properties .
  • 4,6-disubstituted [2,3-d]pyrimidine molecules have been designed and studied for their anticancer activity .
  • 4-anilinopyrido [3,4-d]pyrimidino-6-acrylamides were found to be highly active against EGFR and ErbB2 kinases .
  • 4-fused anilinopyrido [3,4-d]pyrimidino-6-acrylamides were synthesized and showed antiproliferative activity .
  • Various studies investigating the EGFR inhibitory activity of 4,6-disubstituted pyrrolo [2,3-d]pyrimidines have shown that the presence of N 4-phenyl substitutions is necessary for the inhibitory activity .

Other Thienopyrimidine Derivatives:

  • 5,7-Dihydro-2-methylthieno(3,4d)pyrimidine has a roasted meaty aroma and taste characteristics at 5 ppm of corn, taco, nutty, popcorn, and corn chip with roasted nuances . It is used as a flavoring agent in soft drinks, cold drinks, candy, baked goods, jellies, puddings, gummies, seasonings, pickles, meat products, bouillon, dairy products, and cereal products .

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cyclin-dependent kinases, which play a role in cell cycle regulation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Heterocycle Substituents Molecular Formula MW (g/mol) Key Properties
Target Compound Furo[3,4-d]pyrimidine 2-CH₃, 4-Cl C₆H₅ClN₂O 156.57 High electrophilicity at C4
4-Chloro-2-methylthieno[3,4-d]pyrimidine 6,6-dioxide Thieno[3,4-d]pyrimidine 2-CH₃, 4-Cl, 6,6-SO₂ C₇H₇ClN₂O₂S 218.66 Higher LogP (1.95), sulfone group enhances stability
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-Ph, 3-CH₃, 4-NH₂ C₁₂H₁₁N₅ 225.25 Amine group enables hydrogen bonding
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine 4-NHPh, 7,8-dihydro C₁₃H₁₃N₅ 247.28 Partial saturation increases metabolic stability

Key Differences and Implications

Heterocyclic Core: The furo[3,4-d]pyrimidine system (target compound) contains an oxygen atom, offering moderate polarity and electron-withdrawing effects. In contrast, thieno[3,4-d]pyrimidine (e.g., CAS 154697-84-4) incorporates sulfur, which increases lipophilicity (LogP = 1.95 vs. ~1.2 estimated for the target) and may enhance membrane permeability . Pyrazolo[3,4-d]pyrimidine derivatives (e.g., J) feature a nitrogen-rich core, enabling stronger hydrogen-bonding interactions with biological targets like kinase enzymes .

Substituent Effects: The 4-chloro group in the target compound is a common leaving group, facilitating synthetic derivatization. Comparatively, 4-anilino or 4-amine groups (e.g., J, 2A) provide sites for covalent or non-covalent target engagement . The 6,6-dioxide moiety in the thieno analog (CAS 154697-84-4) introduces sulfone groups, which improve oxidative stability and alter electronic distribution .

Physicochemical and Safety Profiles: The target compound’s lower molecular weight (156.57 vs. 218.66 for the thieno analog) suggests better solubility but reduced metabolic stability. Hazard profiles vary significantly: the thieno derivative’s sulfone group may reduce volatility, while pyrazolo/pyrido analogs with amine substituents could exhibit lower acute toxicity risks .

Biological Activity

4-Chloro-5,7-dihydro-2-methylfuro[3,4-d]pyrimidine (CAS No: 36267-73-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H7ClN2O
  • Molecular Weight : 170.60 g/mol
  • Purity : ≥ 98% (HPLC) .

The compound is part of the pyrimidine family, which has been extensively studied for its role in inhibiting various biological processes. Notably, derivatives of pyrimidine have shown significant activity against enzymes involved in DNA synthesis, particularly dihydrofolate reductase (DHFR), which is crucial for cell proliferation . Inhibition of DHFR leads to reduced levels of tetrahydrofolate, essential for DNA synthesis and cellular growth.

Anticancer Activity

Research indicates that furo-pyrimidine derivatives exhibit significant anticancer properties. For example, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR) pathway.

  • In vitro Studies :
    • A study conducted on several pyrimidine derivatives showed that modifications at specific positions could enhance their cytotoxicity against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7) .
    • The compound exhibited an IC50 value of approximately 14.8 nM against EGFR, indicating potent activity .
  • Case Study :
    • In a comparative analysis of several pyrimidine derivatives, this compound was found to be more effective than other analogs in inhibiting tumor growth in xenograft models .

Enzyme Inhibition

The compound's ability to inhibit DHFR has been highlighted in various studies. For instance:

  • Pyrimidine derivatives have been shown to effectively inhibit DHFR activity, leading to decreased DNA synthesis and subsequent apoptosis in cancer cells .

Data Summary

Property Value
Molecular FormulaC7H7ClN2O
Molecular Weight170.60 g/mol
Purity≥ 98%
IC50 against EGFR~14.8 nM
MechanismDHFR inhibition

Q & A

Q. What are the common synthetic routes for 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine?

Methodological Answer: The synthesis typically involves cyclization and halogenation steps. For example, a furopyrimidine core can be constructed via condensation of substituted furans with pyrimidine precursors, followed by chlorination using POCl₃ or PCl₅ under reflux conditions. Key intermediates, such as 2-methylfuro[3,4-D]pyrimidine derivatives, are often isolated via column chromatography. Reaction optimization may require adjusting solvent polarity (e.g., DMF or acetonitrile) and catalyst ratios .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 80°C, 12h65–75
ChlorinationPOCl₃, 120°C, 6h85–90

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Analyze ¹H/¹³C NMR to verify the furopyrimidine scaffold and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹). Cross-reference data with spectral libraries like SDBS or NIST .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile intermediates.
  • Waste Management : Segregate halogenated waste for professional disposal, as improper handling risks environmental contamination .

Q. What solvents and storage conditions preserve its stability?

Methodological Answer: Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents like DMSO or DMF to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade the chloro-substituted pyrimidine ring .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CsOH for cross-coupling steps .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) for improved solubility .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).
  • X-ray Crystallography : Resolve ambiguities in substituent positioning via single-crystal analysis .

Q. What strategies validate its pharmacological activity in vitro?

Methodological Answer:

  • Targeted Assays : Screen against kinases or receptors (e.g., CXCR2) using fluorescence polarization or SPR.
  • ADMET Profiling : Use tools like admetSAR 2.0 to predict bioavailability and toxicity .

Q. How to address instability in aqueous buffers during bioassays?

Methodological Answer:

  • pH Stabilization : Use phosphate buffers (pH 7.4) with 1% DMSO.
  • Short-Term Studies : Conduct time-resolved stability assays (HPLC monitoring) to identify degradation thresholds .

Q. What methods differentiate stereoisomers in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients.
  • Circular Dichroism (CD) : Analyze Cotton effects to assign absolute configurations .

Q. How to design SAR studies for furopyrimidine-based analogs?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., ethyl, fluoro) at positions 2 and 4.
  • Biological Testing : Corrogate activity data (IC₅₀) with electronic parameters (Hammett constants) to identify pharmacophores .

Q. Table 2: Key Analytical Tools for Advanced Research

TechniqueApplicationReference
HRMSMolecular weight confirmation
DFT CalculationsSpectral validation
SPRBinding affinity measurement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.